Cas no 1807190-33-5 (Ethyl 3-chloro-6-cyano-2-methylbenzoate)

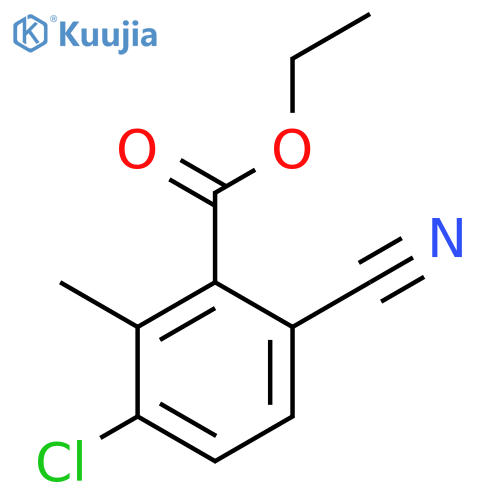

1807190-33-5 structure

商品名:Ethyl 3-chloro-6-cyano-2-methylbenzoate

CAS番号:1807190-33-5

MF:C11H10ClNO2

メガワット:223.655601978302

CID:4796190

Ethyl 3-chloro-6-cyano-2-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-chloro-6-cyano-2-methylbenzoate

-

- インチ: 1S/C11H10ClNO2/c1-3-15-11(14)10-7(2)9(12)5-4-8(10)6-13/h4-5H,3H2,1-2H3

- InChIKey: NHVSFLFKPYAQCG-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C#N)C(C(=O)OCC)=C1C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 284

- トポロジー分子極性表面積: 50.1

- 疎水性パラメータ計算基準値(XlogP): 2.9

Ethyl 3-chloro-6-cyano-2-methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015017851-1g |

Ethyl 3-chloro-6-cyano-2-methylbenzoate |

1807190-33-5 | 97% | 1g |

1,549.60 USD | 2021-05-31 |

Ethyl 3-chloro-6-cyano-2-methylbenzoate 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

1807190-33-5 (Ethyl 3-chloro-6-cyano-2-methylbenzoate) 関連製品

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬